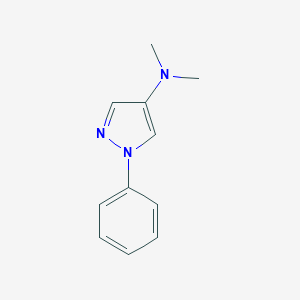

Pyrazole, 4-(dimethylamino)-1-phenyl-

Description

Pyrazole, 4-(dimethylamino)-1-phenyl- (CAS 4599-11-5) is a nitrogen-containing heterocyclic compound with the systematic name 4-[4-(dimethylamino)benzylidene]-1-phenyl-3,5-pyrazolidinedione. Its structure features a pyrazole core substituted with a dimethylamino group at the 4-position and a phenyl group at the 1-position. Key physicochemical properties include:

Crystallographic studies of structurally related compounds, such as 5-[4-(dimethylamino)phenyl]-3-(4-methylphenyl)-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveal a twisted pyrazole ring with distinct dihedral angles (82.44° and 4.52°) relative to adjacent aromatic rings, influencing supramolecular interactions like weak C–H···O hydrogen bonding .

Properties

CAS No. |

15409-26-4 |

|---|---|

Molecular Formula |

C11H13N3 |

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N,N-dimethyl-1-phenylpyrazol-4-amine |

InChI |

InChI=1S/C11H13N3/c1-13(2)11-8-12-14(9-11)10-6-4-3-5-7-10/h3-9H,1-2H3 |

InChI Key |

YJHKYYYNEOJQKZ-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CN(N=C1)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)C1=CN(N=C1)C2=CC=CC=C2 |

Other CAS No. |

15409-26-4 |

Synonyms |

N,N-Dimethyl-1-phenyl-1H-pyrazol-4-amine |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

Pyrazole derivatives have been extensively studied for their anticancer properties. For instance, a recent study demonstrated that specific pyrazole compounds exhibited significant inhibition of proliferation in liver cancer (HepG2) and cervical cancer (HeLa) cell lines, achieving growth inhibition percentages of 54.25% and 38.44%, respectively . The structure-activity relationship (SAR) indicates that modifications at the N1 position of the pyrazole ring can influence antiproliferative activity.

Antimicrobial Properties

Research has shown that pyrazole derivatives possess notable antimicrobial properties. A series of synthesized pyrazole carboxamides were evaluated against various pathogenic fungi, yielding inhibition percentages ranging from moderate to excellent. For example:

| Compound Name | Fungal Strain | Inhibition Percentage |

|---|---|---|

| Pyrazole A | Cytospora sp. | 85% |

| Pyrazole B | Fusarium solani | 78% |

This highlights the potential of pyrazoles in combating fungal infections.

Anti-inflammatory Effects

Pyrazole derivatives have also been investigated for their anti-inflammatory properties. Some compounds demonstrated the ability to inhibit the production of pro-inflammatory cytokines such as TNF-alpha and nitric oxide in vitro. A specific compound, N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine), showed promising anti-inflammatory activity comparable to established anti-inflammatory drugs .

Agrochemicals

The versatility of pyrazole compounds extends to agrochemical applications. They are being explored as potential herbicides and fungicides due to their ability to inhibit key biological pathways in pests and pathogens. The structural diversity of pyrazoles allows for the development of targeted agrochemical agents that minimize environmental impact while maximizing efficacy.

Material Science

In addition to biological applications, pyrazoles are being investigated for their utility in material science. Their unique electronic properties make them suitable candidates for use in fluorescent substances and dyes. The incorporation of pyrazole moieties into polymer matrices can enhance the thermal stability and mechanical properties of materials, making them valuable in various industrial applications.

Case Studies

Study 1: Antifungal Activity

A series of synthesized pyrazole derivatives were tested against five phytopathogenic fungi, revealing significant antifungal activity:

| Compound Name | Fungal Strain | Inhibition Percentage |

|---|---|---|

| Pyrazole C | Alternaria solani | 82% |

| Pyrazole D | Botrytis cinerea | 75% |

These results indicate the potential for developing new antifungal agents based on pyrazole structures.

Study 2: Antioxidant Activity

The antioxidant potential of various pyrazole derivatives was assessed using the DPPH assay, with several compounds demonstrating significant scavenging activity:

| Compound Name | DPPH Scavenging Activity (%) |

|---|---|

| Compound E | 92% |

| Compound F | 75% |

This suggests that pyrazoles may play a role in protecting against oxidative stress-related diseases.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Physical/Chemical Property Comparison

- Substituent Effects: The dimethylamino group in the target compound provides strong electron-donating effects, enhancing solubility and reactivity compared to the methylamino analogue (4-Methylamino-1-phenyl-pyrazole) .

Preparation Methods

Reaction Optimization

-

Temperature Control : Maintaining 40–90°C during diketone addition ensures complete cyclization.

-

Solvent Selection : Methanol facilitates proton exchange, critical for imine formation.

-

Yield Enhancement : Refluxing for 1–6 hours and recrystallization in methanol achieve >95% purity.

N-Substitution via Primary Amine Reactions

A novel approach from ACS Publications enables direct N-substitution of pyrazoles using primary amines. By reacting phenylamine with 2,4-pentanedione and O-(4-nitrobenzoyl)hydroxylamine in DMF at 85°C, 1-phenyl-3,5-dimethylpyrazole forms in 44–55% yield. Adapting this method to introduce dimethylamino at position 4 would require a diketone pre-functionalized with a convertible group (e.g., nitro or halogen).

Key Steps:

-

Amine Activation : Phenylamine reacts with the hydroxylamine derivative to form an intermediate nitrenium ion.

-

Cyclization : The nitrenium ion attacks the diketone, forming the pyrazole core.

-

Functionalization : Post-cyclization substitution (e.g., nitro reduction and methylation) introduces dimethylamino.

| Example Reaction | Conditions | Yield | Purity |

|---|---|---|---|

| 1-Phenyl-3,5-dimethylpyrazole | DMF, 85°C, 1.5 h | 44% | >99% |

| 1-(4-Methoxyphenyl)pyrazole | Hexane-EA, 30% eluent | 55% | 98% |

Post-Synthetic Modification via Reductive Amination

Introducing dimethylamino groups post-synthetically offers flexibility. A PMC study demonstrates nitro-to-amine reduction using SnCl₂, followed by amide coupling. Applying this to 4-nitro-1-phenylpyrazole (synthesized via cyclocondensation) could yield 4-amino-1-phenylpyrazole, which is then dimethylated using methyl iodide or formaldehyde/sodium cyanoborohydride.

Case Study:

-

Nitro Reduction : 2-Fluoro-4-bromonitrobenzene → aryl amine (SnCl₂, HCl).

-

Amide Formation : HATU/DIEA-mediated coupling introduces side chains.

-

Suzuki Coupling : Attaches aryl/heteroaryl groups at position 4.

Solvent and Catalyst Optimization

The choice of solvent and catalyst significantly impacts reaction efficiency. Methanol, used in patent CN101367763A, enhances proton mobility during cyclocondensation, while DMF in ACS methods stabilizes polar intermediates. Catalytic systems like Pd[P(Ph)₃]₄ enable cross-coupling at position 4 but require halogenated precursors.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 4-(dimethylamino)-1-phenylpyrazole derivatives, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves cyclocondensation of substituted aldehydes with hydrazine derivatives. For example, 4-(dimethylamino)benzaldehyde can react with thiophen-2-yl ethanone under Claisen-Schmidt condensation using 40% NaOH in ethanol to form chalcone intermediates, which are then cyclized with thiosemicarbazide . Optimization involves adjusting solvent systems (e.g., DMSO for reflux efficiency), catalyst concentration, and reaction time. Yields (~65%) and purity are improved by recrystallization in water-ethanol mixtures .

Q. How can structural characterization of 4-(dimethylamino)-1-phenylpyrazole derivatives be validated using spectroscopic and crystallographic techniques?

- Methodological Answer :

- XRD : Crystal structures reveal dihedral angles between the pyrazole ring and substituents (e.g., 82.44° with the dimethylaminophenyl group), confirming non-planar geometries .

- NMR : Key signals include a singlet at δ 9.36 ppm for pyrazole protons and aromatic multiplet patterns (δ 7.15–7.98 ppm) for substituted phenyl groups .

- FTIR : Absence of aldehyde peaks (~2720 cm⁻¹) confirms cyclization, while N-H stretches (~3324 cm⁻¹) indicate hydrazone formation .

Q. What preliminary biological screening approaches are suitable for assessing the bioactivity of 4-(dimethylamino)-1-phenylpyrazole derivatives?

- Methodological Answer : Initial screening involves in vitro assays:

- Anticancer Activity : MTT assays against cancer cell lines (e.g., Hela or T-47D), with IC₅₀ values calculated from dose-response curves. Compound 5K showed significant activity via apoptosis induction, validated by flow cytometry .

- Antimicrobial Testing : Agar diffusion assays using Gram-positive/negative bacteria. Activity correlates with electron-withdrawing substituents (e.g., halogens) enhancing membrane penetration .

Advanced Research Questions

Q. How do 4-(dimethylamino)-1-phenylpyrazole derivatives induce apoptosis and inhibit angiogenesis in cancer cells?

- Methodological Answer : Mechanistic studies include:

- Apoptosis : Western blotting for caspase-3/9 activation and Bcl-2/Bax ratio changes. KI-10F, a pyrazole-pyridine hybrid, upregulates pro-apoptotic proteins while inhibiting survivin .

- Angiogenesis : Tube formation assays using HUVEC cells. Derivatives like 5K reduce VEGF secretion, confirmed by ELISA, and disrupt endothelial cell migration .

Q. What computational strategies are employed to predict binding modes and selectivity of 4-(dimethylamino)-1-phenylpyrazole derivatives toward biological targets?

- Methodological Answer :

- Molecular Docking : Using MOE software, ligands are docked into target proteins (e.g., tyrosine kinase PDB:4XG7). Validation includes re-docking co-crystallized inhibitors (RMSD <0.4 Å). Compound 4a showed a binding energy of -12.51 kcal/mol, forming hydrogen bonds with active-site residues .

- DFT Calculations : HOMO-LUMO analysis predicts reactivity, while electrostatic potential maps identify nucleophilic/electrophilic regions. Studies on hydrazone derivatives revealed charge transfer interactions stabilizing ligand-receptor complexes .

Q. How can conflicting data between spectroscopic results and computational predictions be resolved during structural analysis?

- Methodological Answer :

- Case Study : If NMR suggests a planar structure but XRD shows a twisted pyrazole ring (dihedral angle >80°), hybrid methods like QM/MM simulations reconcile discrepancies by accounting for solvent effects and dynamic conformations .

- Validation : Cross-referencing IR peaks (e.g., N-H stretches) with computed vibrational spectra from Gaussian09 ensures consistency. Discrepancies in carbonyl stretching frequencies may arise from crystal packing forces .

Data Contradiction Analysis

Q. Why do different studies report varying anticancer potencies for structurally similar 4-(dimethylamino)-1-phenylpyrazole derivatives?

- Methodological Answer : Variations arise from:

- Substituent Effects : Electron-donating groups (e.g., -OCH₃) may reduce activity compared to halogens (-Br, -Cl) due to altered lipophilicity and target affinity .

- Assay Conditions : Differences in cell line sensitivity (e.g., Hela vs. colon cancer cells) and serum concentration in media affect compound uptake .

- Resolution : Standardized protocols (e.g., NCI-60 panel screening) and SAR studies using isosteric replacements clarify structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.